N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
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Description
N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by De, Yin, and Ma (2017) highlights the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation, especially with less reactive (hetero)aryl chlorides. This method opens up possibilities for the synthesis of complex molecules, including N1-(4-ethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide derivatives, showcasing the pivotal role of oxalamide in facilitating such reactions (De, Yin, & Ma, 2017).
Muñoz et al. (2010) delve into the hydrogen bond-directed self-assembly of phenylene-substituted dioxamic acid esters, including structures that resemble the backbone of this compound. The research underscores the significance of topological control in the design of supramolecular architectures, which could be crucial for developing novel materials or drug delivery systems based on similar oxalamide derivatives (Muñoz et al., 2010).
Biological Applications
The work by Basu Baul et al. (2009) on the amino acetate functionalized Schiff base organotin(IV) complexes demonstrates the potential anticancer properties of compounds that can be synthesized using oxalamide derivatives as precursors. Their findings suggest that such structures could be engineered to target specific cancer cell lines, offering a foundation for the development of new anticancer agents (Basu Baul et al., 2009).
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-11-3-5-12(6-4-11)17-14(19)13(18)16-9-15(20)7-8-21-10-15/h3-6,20H,2,7-10H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZPIFMUMIVEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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